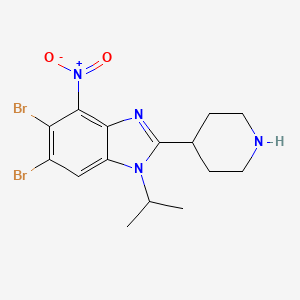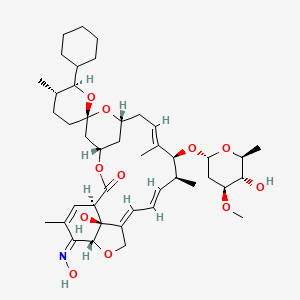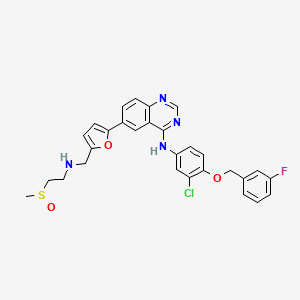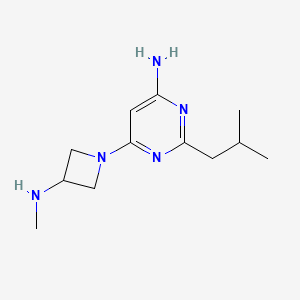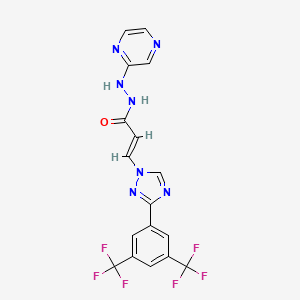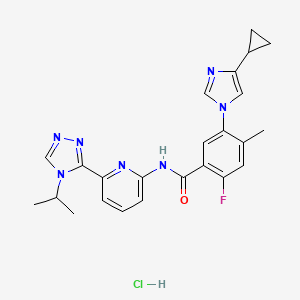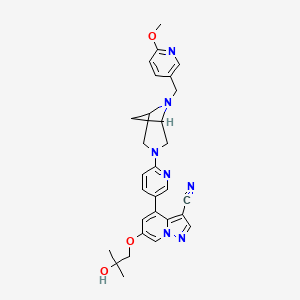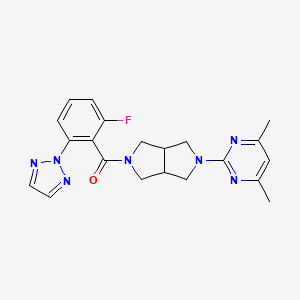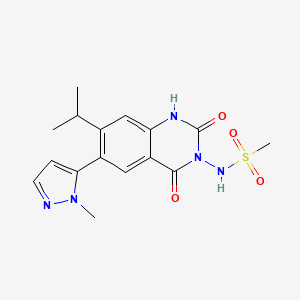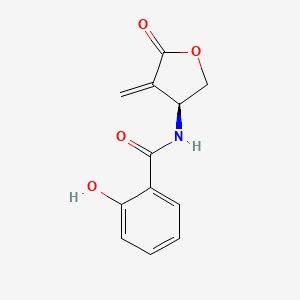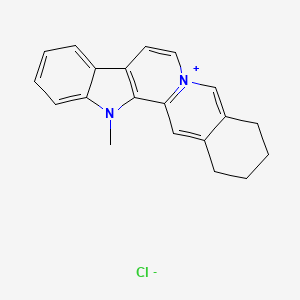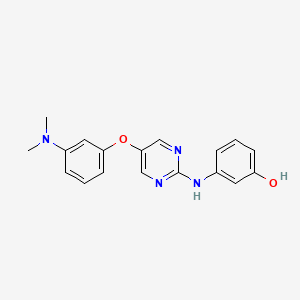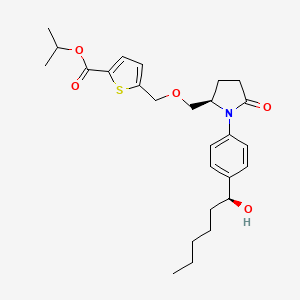
Simenepag isopropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simenepag isopropyl is used for treatment of Glaucoma, Ocular Hypertension.
Wissenschaftliche Forschungsanwendungen
Bioengineering Applications
Simenepag Isopropyl, specifically poly(N-isopropyl acrylamide) (pNIPAM), has been extensively utilized in bioengineering. Its applications include the nondestructive release of biological cells and proteins, vital in studies of the extracellular matrix, cell sheet engineering, tissue transplantation, tumor-like spheroid formation, bioadhesion, and bioadsorption studies, and manipulation of individual cells (Cooperstein & Canavan, 2010).
Smart Hydrogel Applications
Poly(N-isopropylacrylamide) (PNIPAM)-based smart hydrogels, known for their distinct thermo-responsive properties, are used in smart coatings, drug delivery, tissue regeneration, artificial muscles, smart actuators, photonic crystals, smart windows, and novel biomedical applications (Tang et al., 2021).
Material Science and Testing
Poly(N-isopropylacrylamide) is also used in material science, particularly in the accelerated testing of polymers for predicting their long-term behavior. The stepped isothermal method (SIM) is applied to characterize the long-term creep behavior of polypropylene and other materials, using principles like time-temperature superposition (Achereiner et al., 2013).
Biosensor and Biomaterial Applications
Surface-immobilized pNIPAM plays a significant role in biosensor and biomaterial applications. Its surface properties are critical for these applications, and it undergoes mechanical and chemical changes similar to pNIPAM bulk polymers in solution (Cheng et al., 2005).
Biomedical Applications
In the biomedical field, pNIPAM films are used as substrates for mammalian cell culture. Different deposition methods of pNIPAM, like plasma deposition and sol-gel codeposition, impact cell behavior differently. This has implications for applications like cell-sheet engineering (Reed et al., 2012).
Eigenschaften
CAS-Nummer |
910562-13-9 |
|---|---|
Produktname |
Simenepag isopropyl |
Molekularformel |
C26H35NO5S |
Molekulargewicht |
473.63 |
IUPAC-Name |
2-Thiophenecarboxylic acid, 5-((((2R)-1-(4-((1S)-1-hydroxyhexyl)phenyl)-5-oxo-2-pyrrolidinyl)methoxy)methyl)-, 1-methylethyl ester |
InChI |
InChI=1S/C26H35NO5S/c1-4-5-6-7-23(28)19-8-10-20(11-9-19)27-21(12-15-25(27)29)16-31-17-22-13-14-24(33-22)26(30)32-18(2)3/h8-11,13-14,18,21,23,28H,4-7,12,15-17H2,1-3H3/t21-,23+/m1/s1 |
InChI-Schlüssel |
MSIIJNOQQWRTFC-GGAORHGYSA-N |
SMILES |
O=C(C1=CC=C(COC[C@@H](CC2)N(C3=CC=C([C@@H](O)CCCCC)C=C3)C2=O)S1)OC(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Simenepag isopropyl; AGN-210669; AGN 210669; AGN210669 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



